Cas no 32431-77-9 (4-Fluorothiophene-2-carbonitrile)

4-Fluorothiophene-2-carbonitrile is a fluorinated heterocyclic compound featuring a nitrile functional group at the 2-position and a fluorine substituent at the 4-position of the thiophene ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing effects of the fluorine and nitrile groups enhance its utility in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound’s versatility in constructing complex molecular frameworks underscores its importance in medicinal chemistry and material science.
4-Fluorothiophene-2-carbonitrile structure
32431-77-9 structure
商品名:4-Fluorothiophene-2-carbonitrile
CAS番号:32431-77-9
MF:C5H2NFS
メガワット:127.13948
MDL:MFCD21604102
CID:1083886
PubChem ID:21732108

4-Fluorothiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 4-Fluorothiophene-2-carbonitrile
    • 4-Fluoro-2-thiophenecarbonitrile
    • 2-Cyan-4-fluorthiophen
    • 3-Carboxy-5-fluorobenzonitrile
    • 3-cyano-5-fluoranyl-benzoic acid
    • 3-fluoro-5-cyanobenzoic acid
    • 3-fluoro-5-cyano-thiophene
    • 4-fluoro-thiophene-2-carbonitrile
    • AC1MBX2O
    • AG-F-09545
    • CTK1C2203
    • SureCN505097
    • 32431-77-9
    • DB-123463
    • AKOS022182416
    • A900783
    • SCHEMBL15287122
    • MDL: MFCD21604102
    • インチ: InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H
    • InChIKey: LRVKLFUQIQPYED-UHFFFAOYSA-N
    • ほほえんだ: C1=C(SC=C1F)C#N

計算された属性

  • せいみつぶんしりょう: 126.98919840g/mol
  • どういたいしつりょう: 126.98919840g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 52Ų

4-Fluorothiophene-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0991567-1g
4-fluorothiophene-2-carbonitrile
32431-77-9 95%
1g
$1360 2024-06-04
Chemenu
CM372612-1g
4-Fluorothiophene-2-carbonitrile
32431-77-9 95%+
1g
$1538 2023-01-19
Crysdot LLC
CD11145354-100mg
4-Fluorothiophene-2-carbonitrile
32431-77-9 95+%
100mg
$320 2024-07-19
Alichem
A169005197-250mg
4-Fluorothiophene-2-carbonitrile
32431-77-9 95%
250mg
$506.88 2023-09-02
Alichem
A169005197-1g
4-Fluorothiophene-2-carbonitrile
32431-77-9 95%
1g
$1292.80 2023-09-02
Crysdot LLC
CD11145354-25mg
4-Fluorothiophene-2-carbonitrile
32431-77-9 95+%
25mg
$160 2024-07-19
Crysdot LLC
CD11145354-250mg
4-Fluorothiophene-2-carbonitrile
32431-77-9 95+%
250mg
$512 2024-07-19
Crysdot LLC
CD11145354-1g
4-Fluorothiophene-2-carbonitrile
32431-77-9 95+%
1g
$1280 2024-07-19
Ambeed
A831289-1g
4-Fluorothiophene-2-carbonitrile
32431-77-9 95+%
1g
$1381.0 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1174034-1g
4-Fluorothiophene-2-carbonitrile
32431-77-9 98%
1g
¥14998.00 2024-08-02

4-Fluorothiophene-2-carbonitrileに関する追加情報

Introduction to 4-Fluorothiophene-2-carbonitrile (CAS No. 32431-77-9)

4-Fluorothiophene-2-carbonitrile, with the chemical formula C₆H₃FN₂S, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its versatile structural framework and reactivity. This compound, identified by its unique CAS number 32431-77-9, belongs to the thiophene family, which is well-documented for its role in medicinal chemistry. The presence of both a fluorine substituent and a nitrile group on the thiophene ring imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The fluorine atom at the 4-position of the thiophene ring enhances the lipophilicity and metabolic stability of derivatives, a crucial factor in drug design. Meanwhile, the nitrile group at the 2-position serves as a versatile handle for further functionalization, enabling the construction of diverse pharmacophores. These features have positioned 4-fluorothiophene-2-carbonitrile as a key building block in the development of novel therapeutic agents.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Researchers have demonstrated efficient routes for introducing additional substituents at various positions of the thiophene ring, including halogens, alkyl groups, and aryl moieties. These modifications have led to a growing library of derivatives with potential applications in treating neurological disorders, infectious diseases, and cancer.

In particular, studies have shown that derivatives of 4-fluorothiophene-2-carbonitrile exhibit inhibitory activity against enzymes such as kinases and proteases, which are often overexpressed in pathological conditions. The fluorine atom's ability to engage in hydrogen bonding and its electronic effects play a pivotal role in modulating binding affinity and selectivity. Additionally, computational studies have predicted that certain derivatives may possess favorable pharmacokinetic profiles, including improved solubility and bioavailability.

The nitrile group in 4-fluorothiophene-2-carbonitrile also facilitates transition-metal-catalyzed reactions, such as cross-coupling processes, which are fundamental in constructing complex molecular architectures. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been employed to introduce aryl groups at the 5-position of the thiophene ring, generating novel scaffolds with enhanced biological activity. Such transformations underscore the compound's adaptability in synthetic chemistry.

Moreover, recent patents have described applications of 4-fluorothiophene-2-carbonitrile in the development of organic electronic materials. The conjugated system of the thiophene ring combined with electron-withdrawing groups like the nitrile moiety contributes to favorable optoelectronic properties. Researchers have explored its use in designing light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where its ability to absorb visible light and transport charge efficiently is highly beneficial.

The pharmaceutical industry has also leveraged 4-fluorothiophene-2-carbonitrile in drug discovery programs targeting inflammation and pain management. Structural analogs derived from this compound have shown promising results in preclinical models by modulating inflammatory pathways. The fluorine substituent's influence on receptor binding has been particularly noted, with some derivatives exhibiting higher affinity for specific targets compared to their non-fluorinated counterparts.

From a synthetic chemistry perspective, 4-fluorothiophene-2-carbonitrile serves as a versatile precursor for accessing other heterocycles through cyclization reactions. For example, it can be converted into thiazoles or benzothiazoles via intramolecular cyclization cascades involving nucleophilic addition or elimination steps. These transformations highlight its role as a node in multi-step synthetic strategies.

The growing interest in fluorinated heterocycles has prompted investigations into greener synthetic routes for 4-fluorothiophene-2-carbonitrile production. Recent reports highlight solvent-free reactions and catalytic methods that minimize waste generation while maintaining high yields. Such developments align with global efforts to promote sustainable chemistry practices.

In conclusion,4-fluorothiophene-2-carbonitrile (CAS No. 32431-77-9) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features—combining a fluorine atom and a nitrile group on a thiophene backbone—make it an indispensable tool for medicinal chemists and material scientists alike. As research continues to uncover new synthetic possibilities and biological functions,4-fluorothiophene-2-carbonitrile will undoubtedly remain at the forefront of innovation.

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Amadis Chemical Company Limited
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